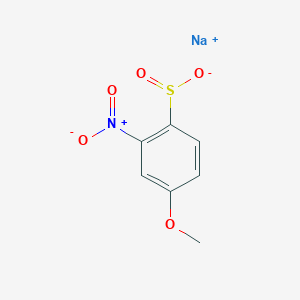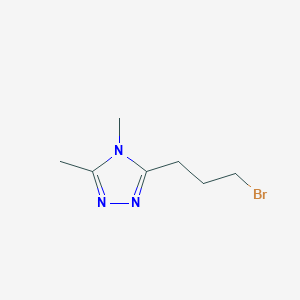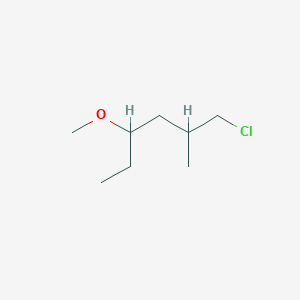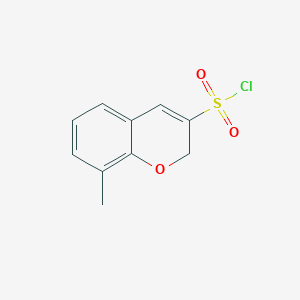
8-methyl-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2H-chromene-3-sulfonyl chloride is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a sulfonyl chloride group attached to the chromene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-methyl-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{8-methyl-2H-chromene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The chromene ring can undergo oxidation to form chromone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (potassium permanganate), solvent (acetone), room temperature.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Chromone Derivatives: Formed by the oxidation of the chromene ring.
Aplicaciones Científicas De Investigación
8-methyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 8-methyl-2H-chromene-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
8-methyl-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
8-methyl-2H-chromene-3-sulfonate ester: Contains a sulfonate ester group.
8-methyl-2H-chromene-3-sulfonate thioester: Contains a sulfonate thioester group.
Uniqueness
8-methyl-2H-chromene-3-sulfonyl chloride is unique due to its high reactivity and versatility as an intermediate in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9ClO3S |
|---|---|
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
8-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO3S/c1-7-3-2-4-8-5-9(15(11,12)13)6-14-10(7)8/h2-5H,6H2,1H3 |
Clave InChI |
PYIDLGJPLFVUBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(CO2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


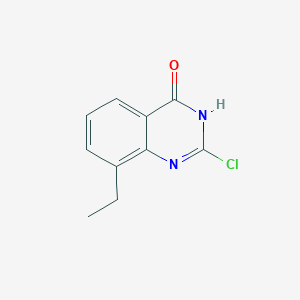
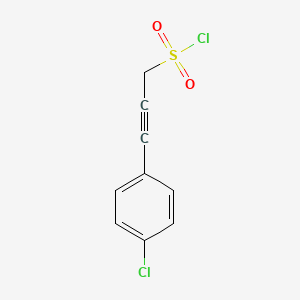

![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

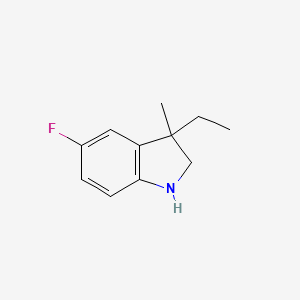
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
